

Technical Guide: SLF80821178 Hydrochloride - A Potent and Orally Bioavailable Spns2 Inhibitor

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Compound of Interest		
Compound Name:	SLF80821178 hydrochloride	
Cat. No.:	B15571179	Get Quote

This technical guide provides an in-depth overview of **SLF80821178 hydrochloride**, a novel small molecule inhibitor of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the S1P signaling pathway.

Core Compound Data

SLF80821178 hydrochloride is a potent and orally active inhibitor of Spns2. By blocking the transport of S1P, it modulates immune cell trafficking, presenting a promising approach for the treatment of autoimmune diseases.[1][2][3]

Parameter	Value	Reference
Compound Name	SLF80821178 hydrochloride	[4]
CAS Number	2764877-62-3	[4]
Molecular Formula	C21H36CIN3O	N/A
Molecular Weight	381.98 g/mol	[4]
Purity	>99% (based on free base)	[5]
Mechanism of Action	Inhibitor of Spns2-mediated S1P transport	[4]
In Vitro Potency (IC₅₀)	51 ± 3 nM (in HeLa cells)	[1][2]



Mechanism of Action and Signaling Pathway

SLF80821178 hydrochloride exerts its effect by targeting Spns2, a key transporter in the sphingosine-1-phosphate signaling pathway. S1P is a signaling lipid that plays a crucial role in lymphocyte egress from secondary lymphoid organs.[6][7] Spns2, located on the surface of endothelial cells, transports S1P into the lymph and blood, creating a concentration gradient that guides lymphocytes out of the lymphoid tissues.[6][7]

By inhibiting Spns2, **SLF80821178 hydrochloride** blocks the export of S1P, thereby reducing the S1P gradient between lymphoid tissues and the circulatory system. This disruption of the S1P gradient leads to the retention of lymphocytes within the lymphoid organs, resulting in a decrease in circulating lymphocytes (lymphopenia).[1][2] This mechanism of action is distinct from S1P receptor modulators and may offer an improved safety profile.[1]



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Mechanism of Action of **SLF80821178 hydrochloride** in the S1P signaling pathway.

Experimental Protocols In Vitro HeLa Cell S1P Release Assay

This assay is used to determine the potency of compounds in inhibiting Spns2-mediated S1P release. The protocol is adapted from Foster et al., J Med Chem, 2024.[2]

Methodology:

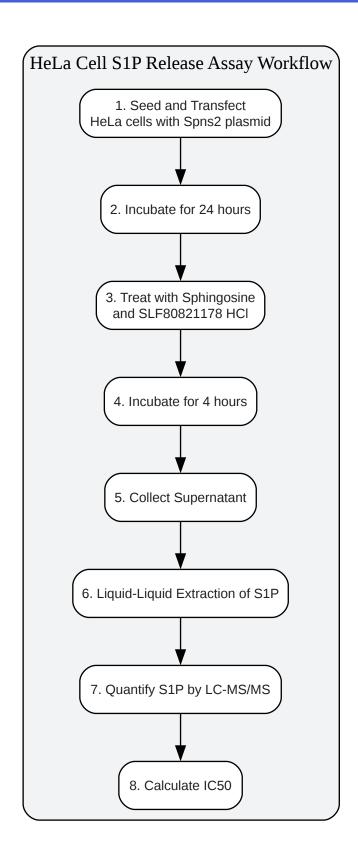






- Cell Culture and Transfection: HeLa cells are cultured in DMEM supplemented with 10%
 FBS and 1% penicillin/streptomycin. Cells are seeded in 12-well plates and transfected with
 a plasmid encoding human Spns2.
- Compound Treatment: After 24 hours, the culture medium is replaced with a serum-free medium containing a known concentration of sphingosine and the test compound (SLF80821178 hydrochloride) at various concentrations.
- S1P Extraction: After a 4-hour incubation period, the supernatant is collected, and S1P is extracted using a liquid-liquid extraction method with a butanol/acetonitrile solvent system.
- LC-MS/MS Analysis: The extracted S1P is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: The amount of S1P released is normalized to the vehicle control, and the IC₅₀
 value is determined by fitting the data to a four-parameter logistic equation.





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Experimental workflow for the in vitro HeLa cell S1P release assay.



In Vivo Formulation and Administration

For in vivo studies in mice, **SLF80821178 hydrochloride** can be formulated for oral administration.

Example Formulation:

A common vehicle for oral gavage in mice consists of:

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

Protocol:

- Dissolve the required amount of SLF80821178 hydrochloride in DMSO.
- · Add PEG300 and mix thoroughly.
- Add Tween-80 and mix until a clear solution is obtained.
- Finally, add saline to reach the final volume and mix well.

This formulation has been shown to achieve a solubility of \geq 2.5 mg/mL.[5]

In Vivo Efficacy

Administration of SLF80821178 to mice has been shown to induce a reduction in circulating lymphocyte counts of approximately 50%, which is consistent with the phenotype of Spns2 null mice.[1][2] This demonstrates effective target engagement in a whole-animal model.

Conclusion

SLF80821178 hydrochloride is a valuable research tool for investigating the role of Spns2 in the S1P signaling pathway. Its oral bioavailability and potent in vivo activity make it a promising



lead compound for the development of novel therapeutics for autoimmune diseases. Further research is warranted to fully elucidate its therapeutic potential and long-term safety profile.

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